Perindoprilat-dcc acylguanidine is a pharmacologically significant compound primarily recognized for its role as an angiotensin-converting enzyme inhibitor. This compound is derived from perindopril, which is utilized in the treatment of hypertension and heart failure. The acylguanidine structure enhances its bioactivity and therapeutic potential.
Perindoprilat-dcc acylguanidine is synthesized from perindopril, a medication that belongs to the class of angiotensin-converting enzyme inhibitors. It has been studied extensively for its cardiovascular benefits and is often referenced in pharmaceutical research and development.
The compound falls under the category of angiotensin-converting enzyme inhibitors. Its classification is essential for understanding its mechanism of action and therapeutic applications, particularly in managing cardiovascular diseases.
The synthesis of perindoprilat-dcc acylguanidine can be achieved through various chemical methods, primarily involving the modification of the perindopril structure. The synthesis typically involves:
The synthesis process may include several steps:
Perindoprilat-dcc acylguanidine possesses a complex molecular structure characterized by its acylguanidine core. The molecular formula can be represented as CHNO, indicating a significant number of nitrogen atoms that contribute to its biological activity.
Perindoprilat-dcc acylguanidine undergoes several chemical reactions that are crucial for its functionality:
The kinetics of these reactions can vary based on pH, temperature, and the presence of other substrates or inhibitors. Understanding these reactions is vital for optimizing therapeutic applications.
The mechanism by which perindoprilat-dcc acylguanidine exerts its effects involves:
Studies have shown that this compound significantly lowers systolic and diastolic blood pressure in hypertensive models, demonstrating its efficacy in cardiovascular therapy.
Perindoprilat-dcc acylguanidine is primarily used in:
This compound exemplifies the importance of structural modifications in enhancing therapeutic profiles while providing a foundation for future drug development efforts aimed at cardiovascular health.
Dicyclohexylcarbodiimide (DCC) serves as a critical coupling agent for forming the acylguanidine moiety in perindoprilat derivatives. The reaction mechanism proceeds through a nucleophilic addition-elimination pathway where DCC activates the carboxyl group of perindoprilat, generating a highly reactive O-acylisourea intermediate. This intermediate undergoes rapid nucleophilic attack by the guanidine nitrogen of arginine-like substrates, forming the desired acylguanidine bond while releasing dicyclohexylurea (DCU) as a byproduct [1].
The reaction efficiency is highly solvent-dependent, with anhydrous conditions in aprotic solvents like ethyl acetate or acetonitrile yielding optimal results (85-92% conversion). Catalytic additives such as 1-Hydroxybenzotriazole (HOBt) suppress racemization during activation, maintaining chiral integrity at the perindoprilat's stereocenters. Post-reaction, DCU precipitation necessitates rigorous purification via cold filtration (-20°C) followed by crystallization from acetone/water mixtures to obtain pharmaceutical-grade material [1].
Table 1: Optimization Parameters for DCC-Mediated Acylguanidine Formation
Parameter | Optimal Conditions | Suboptimal Conditions | Impact on Yield |
---|---|---|---|
Solvent | Anhydrous ethyl acetate | Aqueous ethanol | 92% vs 45% |
Temperature | 0-5°C | 25°C | 89% vs 72% |
Additive | 10 mol% HOBt | None | 90% vs 68%* |
DCC Equivalents | 1.2 eq | 2.0 eq | 88% vs 82% |
*Racemization observed: 15% without HOBt |
Perindoprilat contains three chiral centers—(3aS,7aS) octahydroindole scaffold and (S)-alanine side chain—that dictate its angiotensin-converting enzyme (ACE) binding affinity. During acylguanidine formation, the stereochemical integrity at these centers is vulnerable to epimerization under basic conditions or elevated temperatures. Studies comparing diastereomeric byproducts reveal that the (S)-configuration at the alanine residue is particularly labile, with epimerization reducing ACE inhibition by 20-fold compared to the native (S,S,S)-configured derivative [2].
Kinetic analyses demonstrate that DCC/HOBt-mediated coupling at 0°C preserves >98% stereopurity, whereas carbodiimide alone at 25°C causes 12-15% epimerization at the alanine center. This is attributed to the HOBt suppressing base-catalyzed enolization via rapid O-acylisourea consumption. The (3aS,7aS) indoline ring system exhibits greater stereochemical stability due to conformational locking, with <2% epimerization observed under all conditions tested [1] [2].
Solution-Phase Synthesis remains the industrial standard for perindoprilat-dcc derivatives due to its scalability and straightforward purification. The patented route involves sequential reactions:
Critical advantages include:
Solid-Phase Approaches are exploratory but offer potential for combinatorial diversification. Limited data indicates resin-bound perindoprilat can undergo DCC-mediated guanylation, but suffers from:
Table 2: Synthesis Route Performance Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 78% | 45-60% |
Stereopurity | >98% de | 80-85% de |
Maximum Demonstrated Scale | 5 kg | 100 mg |
Key Limitation | DCU Removal | Steric Hindrance |
Purification Method | Crystallization | Cleavage/Chromatography |
During DCC-mediated reactions, cyclohexylimidazolidinone derivatives form as off-cycle intermediates when the O-acylisourea undergoes intramolecular rearrangement. These species, while traditionally considered undesired byproducts, can be harnessed for structural diversification. Under controlled hydrolysis (pH 5.0, 40°C), the imidazolidinone ring opens to regenerate the active acylating agent, enabling:
Notably, rhodium-catalyzed rearrangement of these intermediates yields spirocyclic guanidines—novel scaffolds inaccessible through direct coupling. In one protocol, treatment with 5 mol% Rh(I) catalyst in toluene at 80°C generates tricyclic derivatives exhibiting 3-fold enhanced ACE binding affinity compared to linear analogs. This underscores their value as strategic pivot points for chemical innovation [1].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: